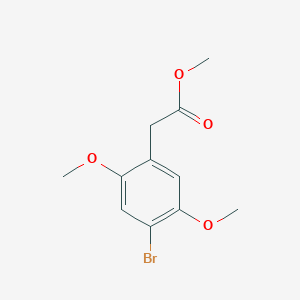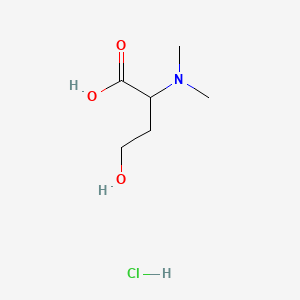![molecular formula C6H16ClNO4 B13494976 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H15NO4·HCl. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and diol functional groups, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride typically involves the reaction of 3-amino-1,2-propanediol with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified through crystallization or distillation to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2-propanediol: Shares similar functional groups but lacks the 2,3-dihydroxypropyl moiety.
2,3-Dihydroxypropylamine: Contains the diol and amine groups but differs in the overall structure.
1-Aminoglycerol: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C6H16ClNO4 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxypropylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO4.ClH/c8-3-5(10)1-7-2-6(11)4-9;/h5-11H,1-4H2;1H |
Clave InChI |
CTIPAZSHIWGUBI-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)NCC(CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


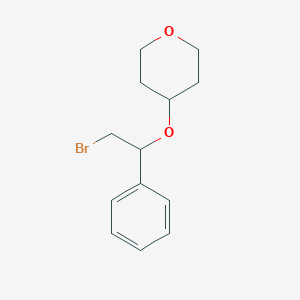
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
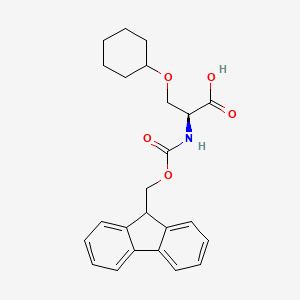
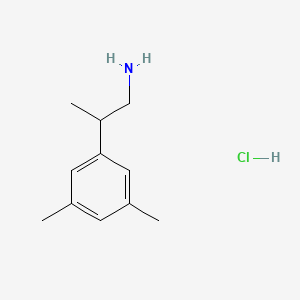
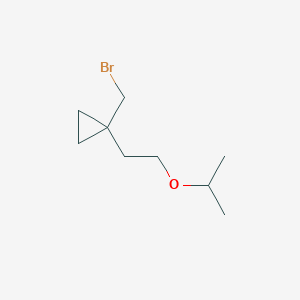
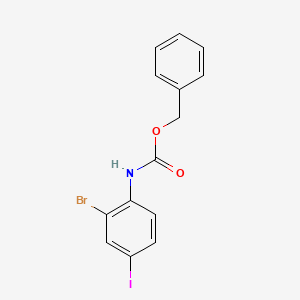
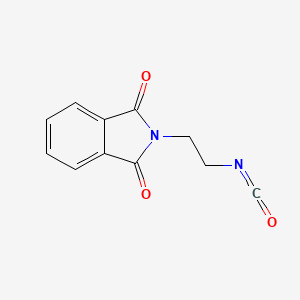
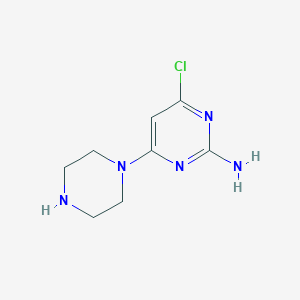
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
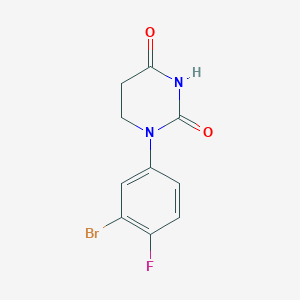
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
